7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one” is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are a class of organic compounds with a ring structure containing atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a dibenzo[b,f][1,4]oxazocin ring system, which is a type of benzo-fused N-heterocycle with an eight-membered ring system .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Chemistry
The compound 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one belongs to a class of compounds that have been the subject of various synthetic and structural chemical studies. Research has explored the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution, highlighting the versatility of nitro groups in these compounds to be replaced under the action of O- and S-nucleophiles (Samet et al., 2006). Additionally, the synthesis of nitro-substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones has been reported, with reactivity insights provided based on steric hindrance affecting peri-nitro group displacement (Samet et al., 2005).
Pharmaceutical Interest and Synthetic Protocols
Notably, dibenzo[b,f][1,4]oxazepine (DBO) derivatives, to which this compound is structurally related, possess a range of pharmacological activities. Recent advances in the synthesis of these compounds have been made, expanding their potential in pharmaceutical applications. Synthetic protocols employing cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequences have been developed, demonstrating the chemical versatility and potential for creating new pharmacologically active derivatives (Zaware & Ohlmeyer, 2015).
Catalytic Asymmetric Reactions
The dibenzo[b,f][1,4]oxazepine scaffold is recognized for its broad biological and pharmacological activities. Research has been conducted on catalytic asymmetric methodologies for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives, highlighting the importance of these compounds in medicinal chemistry. The review of enantioselective reactions involving these cyclic seven-membered imines covers their substrate scope, limitations, and applications, indicating their potential in synthesizing related bioactive compounds (Munck, Vila, & Pedro, 2018).
Crystal and Molecular Structure Analysis
The structural analysis of dibenzo[b,f][1,4]oxazepine derivatives has been performed, providing insights into their molecular conformations and potential interactions. For example, the study of N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-5-oxophenanthrido[4,4a,5-bc][1,4]benzoxazepine-7-carboxamide, a related compound, detailed its crystal and molecular structure, offering a basis for understanding the structural properties of this class of compounds (Luo & Wu, 2009).
Eigenschaften
IUPAC Name |
2-(2-methylbutan-2-yl)-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-19(2,3)12-8-9-17-15(10-12)20-18(22)13-6-5-7-16(21(23)24)14(13)11-25-17/h5-10H,4,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHHZXDIXVMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)OCC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.